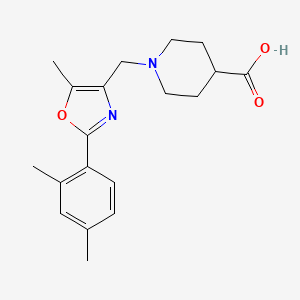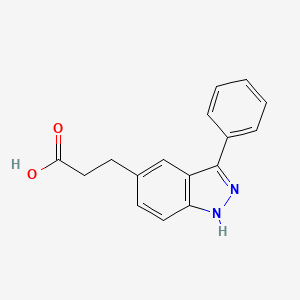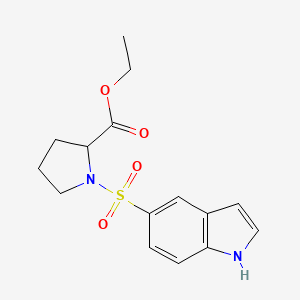![molecular formula C12H15N3O3 B7875957 4-(4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-4-oxobutanoic acid](/img/structure/B7875957.png)
4-(4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-4-oxobutanoic acid is a complex organic compound that belongs to the class of pyridopyrazines This compound is characterized by its unique structure, which includes a pyridopyrazine core with a butanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-one with a suitable butanoic acid derivative under controlled conditions. The reaction conditions often require the use of catalysts, specific temperature ranges, and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products .
Scientific Research Applications
4-(4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and antimicrobial properties.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
- 4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
- 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Uniqueness
4-(4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-4-oxobutanoic acid is unique due to its specific structural features and the presence of the butanoic acid side chain.
Properties
IUPAC Name |
4-(4-methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-14-7-8-15(10(16)4-5-11(17)18)9-3-2-6-13-12(9)14/h2-3,6H,4-5,7-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGNJVLVNGQSGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1N=CC=C2)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[6-(Benzylamino)pyridazin-3-yl]benzoic acid](/img/structure/B7875881.png)
![N-[(4-methoxyphenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7875886.png)
![N-tert-butyl-6,7-dimethylspiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7875908.png)
![N-[(4-methylphenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7875919.png)
![N-(2-methoxyethyl)spiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7875925.png)
![4-[(6,8-dimethyl-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)methyl]benzoic acid](/img/structure/B7875928.png)
![1-{[5-Methyl-2-(4-propoxyphenyl)-1,3-oxazol-4-YL]methyl}piperidine-4-carboxylic acid](/img/structure/B7875931.png)

![2-ethyl-6-phenyl-2,3-dihydro-5H-[1,4]thiazino[2,3,4-ij]quinolin-5-one](/img/structure/B7875942.png)
![[[5-(butylsulfamoyl)-2-oxoindol-3-yl]amino]thiourea](/img/structure/B7875945.png)


![3-(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid](/img/structure/B7875973.png)

